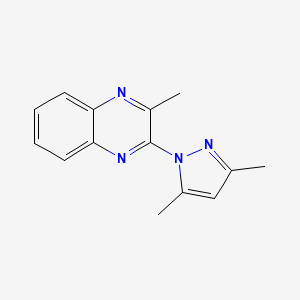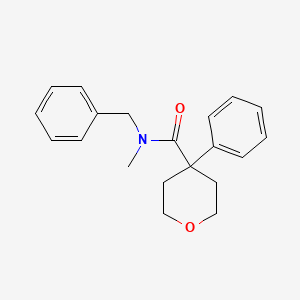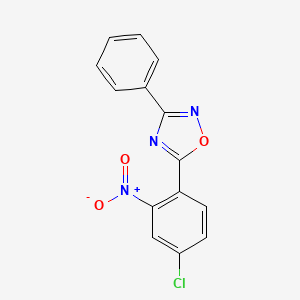![molecular formula C14H13N3O5S B5806986 dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)
dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic effects in the treatment of various types of cancers and autoimmune diseases. In
Mecanismo De Acción
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cells and other immune cells. By inhibiting BTK, dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and the modulation of immune responses.
Biochemical and Physiological Effects:
dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate has been shown to have multiple biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth, the modulation of immune responses, and the reduction of inflammation. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for further optimization of its dosing and administration.
Direcciones Futuras
There are several future directions for the research and development of dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate, including the exploration of its therapeutic potential in other types of cancers and autoimmune diseases, the optimization of its dosing and administration, the investigation of its potential combination with other drugs, and the development of more potent and selective BTK inhibitors.
Conclusion:
In conclusion, dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate is a promising small molecule inhibitor with potential therapeutic effects in the treatment of various types of cancers and autoimmune diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate may lead to the discovery of new and effective treatments for these diseases.
Métodos De Síntesis
The synthesis of dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to yield dimethyl 3-methyl-5-chloro-2,4-thiophenedicarboxylate. This intermediate is then reacted with 2-pyrazinecarboxylic acid hydrazide to form the final product, dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate has been extensively studied in preclinical models and has demonstrated promising results in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has also shown potential therapeutic effects in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-(pyrazine-2-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-7-9(13(19)21-2)12(23-10(7)14(20)22-3)17-11(18)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAMPPHAIWSSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC=CN=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)




![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)